molecular formula C8H9ClN2O B171059 2-Amino-5-chloro-N-methylbenzamide CAS No. 19178-37-1

2-Amino-5-chloro-N-methylbenzamide

Cat. No. B171059
CAS RN: 19178-37-1
M. Wt: 184.62 g/mol
InChI Key: SHOFEQJWALLTLQ-UHFFFAOYSA-N
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Description

“2-Amino-5-chloro-N-methylbenzamide” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol .


Synthesis Analysis

The synthesis of “2-Amino-5-chloro-N-methylbenzamide” involves several steps . The process begins with the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate 3,5-dichlorobenzoic acid. The 5-chlorine is then shielded off using a shielding reagent, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid. Nitro-substitution is then carried out on the 3-methyl-5-chlorobenzoic acid and nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid. The nitro group is then reduced into an amino group through catalytic hydrogenation. Finally, a reaction is carried out under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole to obtain an intermediate, and a reaction on the intermediate and methylamine is carried out to obtain the 2-amino-5-chloro-N-methylbenzamide .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloro-N-methylbenzamide” is represented by the linear formula C8H9ClN2O . The InChI code for the compound is 1S/C8H9ClN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-chloro-N-methylbenzamide” include a molecular weight of 184.62 g/mol . The compound has a topological polar surface area of 55.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Thermal Stability Analysis

A study conducted by Yunbo Cong and Chunsheng Cheng (2021) focused on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a compound closely related to 2-amino-5-chloro-N-methylbenzamide. They used dynamic differential scanning calorimetry (DSC) to obtain thermodynamic data like activation energy and initial decomposition temperature, predicting thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).

Synthesis and Characterization in Chemical Compounds

Zheng Jian-hong (2012) discussed the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which is structurally similar to the compound . This involved hydrogenation, chlorination, and amination steps, leading to the final product with significant yield and purity (Zheng Jian-hong, 2012).

Application in Protein Kinase Inhibition

C. Russell et al. (2015) developed protein kinase inhibitors using a hybrid flow and microwave approach. They synthesized compounds like 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, showcasing the potential of such derivatives in the realm of kinase inhibition, which is a crucial area in cancer research (Russell et al., 2015).

Role in Antimicrobial and Antitumor Activity

S. Joshi, A. Manikpuri, and D. Khare (2009) examined the antimicrobial effects of Mannich bases derived from benzamides, including compounds similar to 2-amino-5-chloro-N-methylbenzamide. Their study focused on the biological effects of these compounds against various bacteria, highlighting their potential in antimicrobial applications (Joshi, Manikpuri, & Khare, 2009). Additionally, B. Li (2014) synthesized 3-amidebenzamide derivatives, including compounds structurally related to 2-amino-5-chloro-N-methylbenzamide, and evaluated their anti-tumor activity, revealing promising results against various cancer cell lines (Li, 2014).

properties

IUPAC Name

2-amino-5-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOFEQJWALLTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172709
Record name Benzamide, 2-amino-5-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-N-methylbenzamide

CAS RN

19178-37-1
Record name Benzamide, 2-amino-5-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-amino-5-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-N-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-chloroisatoic anhydride (10.0 g, 51 mmol) in tetrahydrofuran (100 ml) at ambient temperature was added a 40% w/w aqueous solution of methylamine (19.80 g, 255 mmol) dropwise. The mixture was stirred at an ambient temperature for 1 hour. Ethyl acetate (100 ml) and water (100 ml) were added and the phases separated. The aqueous layer was back extracted with ethyl acetate (100 ml) and the combined organics were evaporated under reduced pressure to afford a white solid, which was recrystallised from toluene (60 ml) to afford the title compound as a white solid (8.15 g)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
… General procedure D was reproduced using 2-amino-5-chloro-N-methylbenzamide 107 (500 mg, 2.71 mmol), α-ketoglutaric acid (396 mg, 2.71 mmol), and AcOH (20 mL) at 118 C for 6 …
Number of citations: 2 pubs.acs.org
R Morgentin, B Barlaam, K Foote, L Hassall… - Synthetic …, 2012 - Taylor & Francis
We have developed two different approaches in parallel to rapidly access 2,4-bis aminoaryl pyridine compounds from a common starting material. The C-4/C-2 approach uses palladium…
Number of citations: 10 www.tandfonline.com

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